molecular formula C9H16N2O B1442086 N-Allyl-4-piperidinecarboxamide hydrochloride CAS No. 1219957-31-9

N-Allyl-4-piperidinecarboxamide hydrochloride

Cat. No.: B1442086
CAS No.: 1219957-31-9
M. Wt: 168.24 g/mol
InChI Key: ULXRILNDQCOQLE-UHFFFAOYSA-N
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Description

N-Allyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C9H17ClN2O It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of an allyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-4-piperidinecarboxamide hydrochloride typically involves the reaction of 4-piperidinecarboxamide with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form N-allyl-4-piperidinecarboxamide.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of N-allyl-4-piperidinecarboxamide.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-Allyl-4-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Allyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The allyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Allylpiperidine: Lacks the carboxamide group, making it less versatile in chemical reactions.

    4-Piperidinecarboxamide: Lacks the allyl group, resulting in different chemical properties and reactivity.

    N-Allyl-4-piperidone: Contains a ketone group instead of a carboxamide, leading to different biological activities.

Uniqueness

N-Allyl-4-piperidinecarboxamide hydrochloride is unique due to the presence of both the allyl and carboxamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

1219957-31-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-prop-2-enylpiperidine-4-carboxamide

InChI

InChI=1S/C9H16N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h2,8,10H,1,3-7H2,(H,11,12)

InChI Key

ULXRILNDQCOQLE-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C1CCNCC1.Cl

Canonical SMILES

C=CCNC(=O)C1CCNCC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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